molecular formula C20H22ClN B1217169 Pyrrobutamine CAS No. 91-82-7

Pyrrobutamine

Cat. No.: B1217169
CAS No.: 91-82-7
M. Wt: 311.8 g/mol
InChI Key: WDYYVNNRTDZKAZ-UNOMPAQXSA-N
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Description

Pyrrobutamine is an antihistamine and anticholinergic compound. It is known for its ability to block histamine H1 receptors, which makes it effective in treating allergic reactions. The chemical formula for this compound is C20H22ClN, and it has a molar mass of 311.85 g/mol .

Scientific Research Applications

Pyrrobutamine has several scientific research applications, including:

Safety and Hazards

Based on the safety data sheet for a similar compound, it is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . If inhaled or in contact with skin or eyes, seek medical attention .

Biochemical Analysis

Biochemical Properties

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to engage in stereospecific interactions with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for its biotransformation and subsequent metabolic effects . Additionally, it can bind to specific receptors, influencing signal transduction pathways and modulating cellular responses.

Cellular Effects

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors and ion channels . This compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, it affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These cellular effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can act as an enzyme inhibitor or activator, depending on the nature of the interaction and the target enzyme. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine can change over time due to its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity. These temporal effects are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s biological activity significantly changes beyond a certain dosage level. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, interactions with cofactors and other metabolic enzymes can modulate the compound’s metabolic flux and metabolite levels, contributing to its diverse biological effects.

Transport and Distribution

The transport and distribution of 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues. The compound’s transport and distribution properties are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrobutamine involves the reaction of 4-chlorobenzyl chloride with pyrrolidine in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety .

Chemical Reactions Analysis

Types of Reactions

Pyrrobutamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrobutamine is unique in its specific chemical structure, which contributes to its distinct pharmacological profile. Its combination of antihistamine and anticholinergic properties makes it effective in treating a range of allergic symptoms .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-(4-(4-Chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine involves the reaction of a substituted pyrrolidine with a substituted phenylbutenyl compound.", "Starting Materials": [ "4-Chlorobenzaldehyde", "Acetone", "Benzylamine", "Benzyl magnesium chloride", "3-phenylbut-2-enal", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Pyrrolidine" ], "Reaction": [ "Synthesis of 4-(4-chlorophenyl)-3-phenylbut-2-enal by reacting 4-chlorobenzaldehyde with 3-phenylbut-2-enal in the presence of acetone and benzylamine as a catalyst", "Reduction of 4-(4-chlorophenyl)-3-phenylbut-2-enal to 4-(4-chlorophenyl)-3-phenylbutan-2-ol using sodium borohydride as a reducing agent", "Formation of 1-(4-(4-chlorophenyl)-3-phenylbut-2-enyl)pyrrolidine by reacting 4-(4-chlorophenyl)-3-phenylbutan-2-ol with pyrrolidine in the presence of benzyl magnesium chloride as a catalyst", "Isolation and purification of the final product by acid-base extraction using hydrochloric acid and sodium hydroxide" ] }

CAS No.

91-82-7

Molecular Formula

C20H22ClN

Molecular Weight

311.8 g/mol

IUPAC Name

1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine

InChI

InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12-

InChI Key

WDYYVNNRTDZKAZ-UNOMPAQXSA-N

Isomeric SMILES

C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3

SMILES

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

melting_point

48.5 °C

91-82-7

Related CAS

135-31-9 (phosphate[1:2] salt)
93777-57-2 (naphthalene disulfonate salt/solvate)

Synonyms

1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine
pirrobutamine
pyrrobutamine
pyrrobutamine, (Z)-isomer
pyrrobutamine, hydrobromide salt, (Z)-isomer
pyrrobutamine, phosphate (1:2) salt
pyrrobutamine, phosphate (1:2) salt, (E)-isomer
pyrrobutamine, phosphate (2:1) salt, (trans)-isome

Origin of Product

United States

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